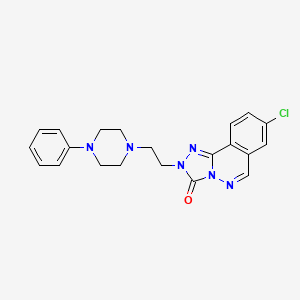
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a central nervous system agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multiple steps:
Formation of the Triazolophthalazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolophthalazine core.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the triazolophthalazine core with 2-(4-phenyl-1-piperazinyl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, thereby influencing neuronal activity and exerting its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the chlorine and piperazine moieties.
8-Chloro-1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the piperazine moiety.
2-(4-Phenyl-1-piperazinyl)ethyl derivatives: Lacks the triazolophthalazine core.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to the presence of both the triazolophthalazine core and the 2-(4-phenyl-1-piperazinyl)ethyl moiety, which confer distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
124556-75-8 |
|---|---|
Molekularformel |
C21H21ClN6O |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
8-chloro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C21H21ClN6O/c22-17-6-7-19-16(14-17)15-23-28-20(19)24-27(21(28)29)13-10-25-8-11-26(12-9-25)18-4-2-1-3-5-18/h1-7,14-15H,8-13H2 |
InChI-Schlüssel |
MOABCSGQJGXIAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


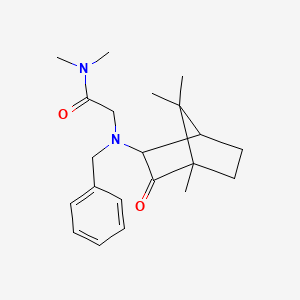
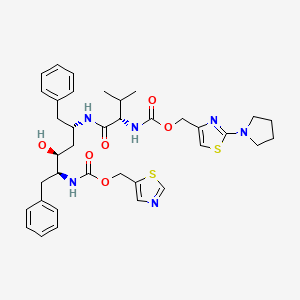


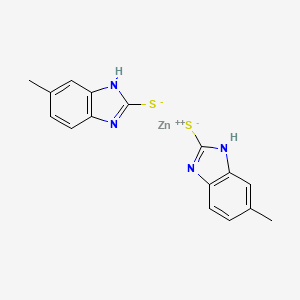

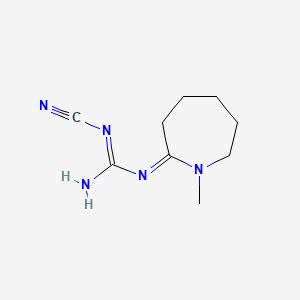




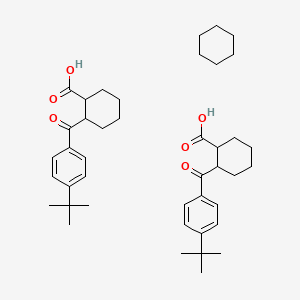
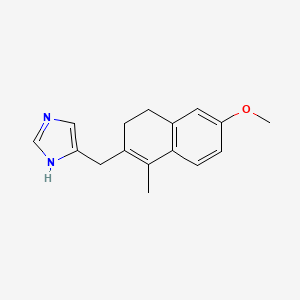
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
